

N-Oleoyldopamine's Role in Modulating Dopamine Signaling: A Technical Guide

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Compound of Interest

Compound Name: *N-Oleoyldopamine*

Cat. No.: *B109530*

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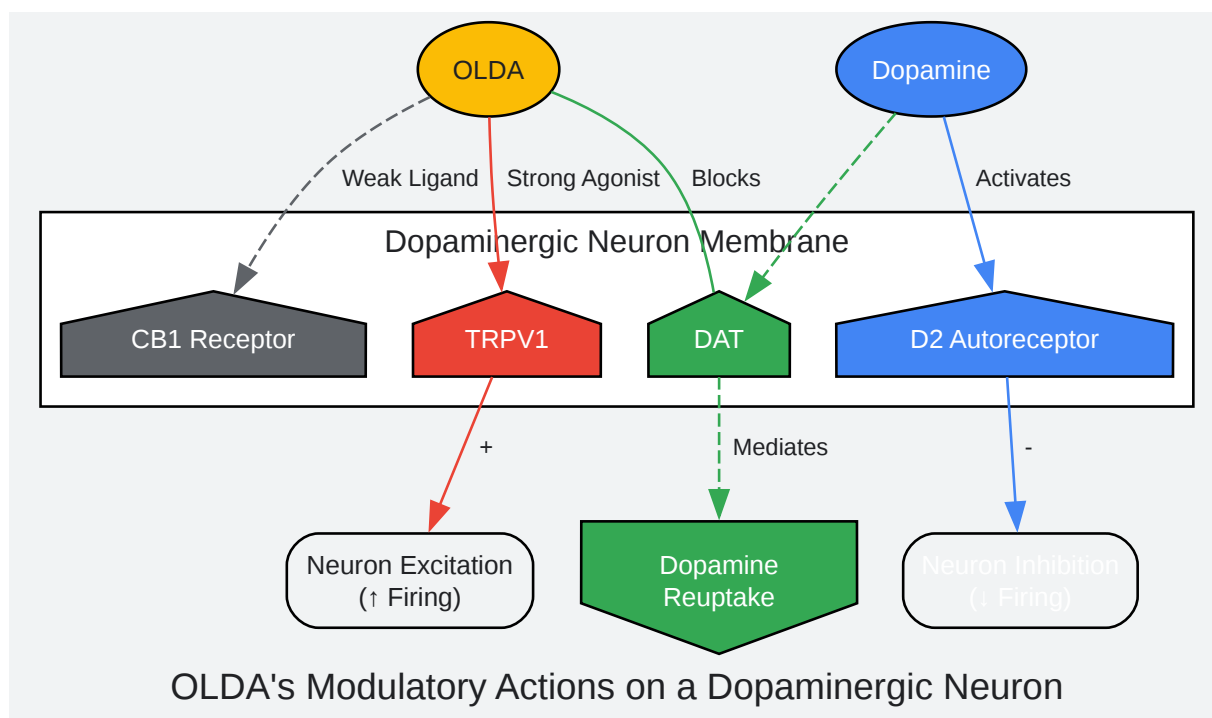
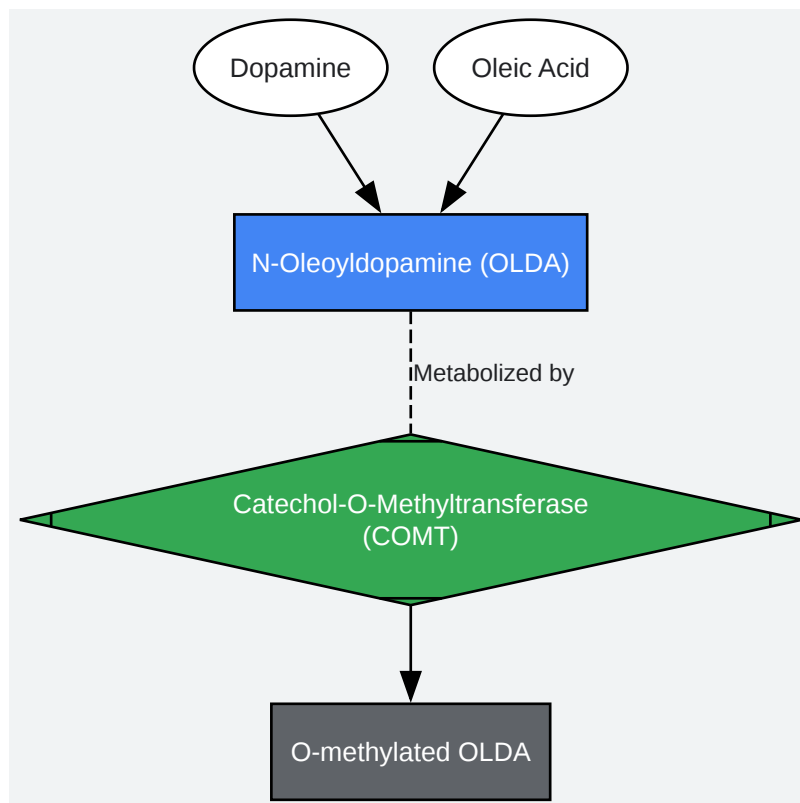
Executive Summary: **N-Oleoyldopamine** (OLDA) is an endogenous lipid neuromodulator, formed from the condensation of oleic acid and dopamine, that plays a significant role in the central nervous system.[1][2] Initially identified as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its activity profile is complex, involving interactions with multiple targets within the dopamine system.[3][4] OLDA modulates the firing of midbrain dopaminergic neurons through a multifaceted mechanism involving TRPV1 channels, dopamine D2 autoreceptors (D2R), the dopamine transporter (DAT), and cannabinoid receptors.[1] Its ability to cross the blood-brain barrier positions it as a molecule of interest for therapeutic development, particularly for neurodegenerative disorders such as Parkinson's disease. This document provides a comprehensive overview of the synthesis, metabolism, and intricate signaling mechanisms of OLDA, supported by quantitative data and detailed experimental protocols relevant to researchers in neuropharmacology and drug development.

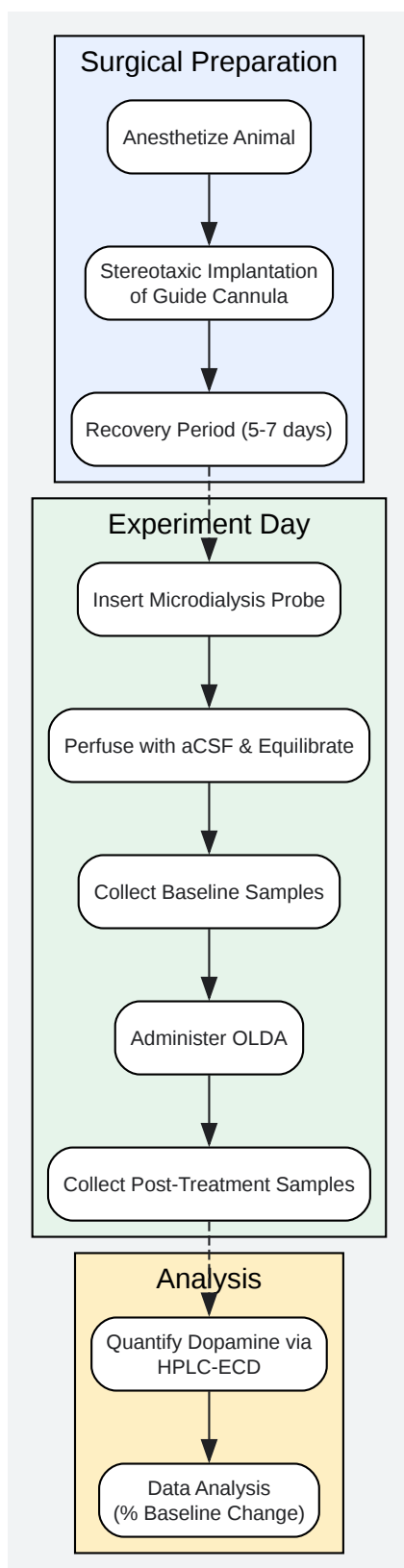
Molecular Profile of N-Oleoyldopamine

Synthesis and Metabolism

N-Oleoyldopamine is an amide synthesized from the conjugation of oleic acid and dopamine. While its precise biosynthetic pathway in vivo is still under investigation, it is understood to be produced in catecholaminergic neurons. Unlike other endocannabinoid-like molecules such as N-arachidonoyldopamine (NADA), OLDA is a poor substrate for fatty-acid amide hydrolase (FAAH), suggesting alternative metabolic routes. Studies have shown that OLDA's metabolism follows a pathway similar to dopamine itself, specifically through O-methylation by catechol-O-

methyltransferase (COMT). This process yields O-methylated derivatives, which may possess their own distinct bioactive properties.





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